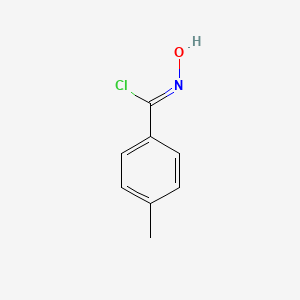

N-Hydroxy-4-methylbenzimidoyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-Hydroxy-4-methylbenzimidoyl chloride is a chemical compound with the molecular formula C8H8ClNO It is a derivative of benzimidoyl chloride, characterized by the presence of a hydroxy group and a methyl group on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N-Hydroxy-4-methylbenzimidoyl chloride can be synthesized through the reaction of aldoximes with sodium chloride and Oxone under ball-milling conditions. This method involves the use of mechanochemistry, which allows for solvent-free reactions and improved reaction efficiency . The reaction typically proceeds under mild conditions, making it an environmentally friendly approach.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of mechanochemistry can be scaled up for industrial applications. The use of ball-milling and other mechanochemical techniques can be adapted to produce this compound on a larger scale, ensuring high yields and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The chlorine atom in N-hydroxy-4-methylbenzimidoyl chloride is highly electrophilic, enabling substitution with nucleophiles such as amines, thiols, and alkoxides. This reaction typically proceeds via an SN₂ mechanism , where steric effects influence reactivity . For example:

-

Amine substitution : Reacting with primary amines yields N-hydroxyimidamide derivatives.

-

Thiol substitution : Thiols generate sulfanyl derivatives under mild basic conditions.

Reactivity trends align with steric hindrance principles: methyl substitution on the benzene ring reduces crowding, favoring higher reaction rates compared to bulkier analogs .

Oxidative Transformations

The hydroxy group undergoes oxidation in the presence of oxidizing agents like Oxone (potassium peroxymonosulfate). A 2020 study demonstrated that ball-milling this compound with NaCl and Oxone produces N-acyloxyimidoyl chlorides (Table 1) .

Table 1: Oxidative Reactions Under Ball-Milling Conditions

| Product | Reagents | Yield (%) |

|---|---|---|

| (Z)-4-Methyl-N-((4-methylbenzoyl)oxy)benzimidoyl chloride | NaCl, Oxone, Na₂CO₃ | 57 |

| (Z)-4-Chloro-N-((4-chlorobenzoyl)oxy)benzimidoyl chloride | NaCl, Oxone, Na₂CO₃ | 35 |

| (Z)-4-Bromo-N-((4-bromobenzoyl)oxy)benzimidoyl chloride | NaCl, Oxone, Na₂CO₃ | 45 |

Key factors:

-

Electron-donating substituents (e.g., methyl) enhance yields by stabilizing intermediates.

-

Halogen substituents (Cl, Br) reduce yields due to increased steric and electronic hindrance .

Condensation and Cyclization

The compound participates in condensation reactions with carbonyl compounds or amines to form heterocyclic structures. For example:

-

Reaction with aromatic aldehydes generates oxazoline derivatives via imine intermediate formation.

-

Cyclization with 1,2-diamines yields benzimidazole analogs, useful in pharmaceutical applications.

Mechanistic Insights

-

Substitution Mechanism : The hydroxy oxygen’s lone pairs attack electrophilic sulfur in thionyl chloride during synthesis, forming a chloro sulfite ester intermediate. Subsequent SN₂ displacement releases HCl and yields the final product .

-

Oxidation Pathway : Oxone facilitates radical-mediated oxidation, where the hydroxy group is converted to an acyloxy moiety via a peroxysulfur intermediate .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

N-Hydroxy-4-methylbenzimidoyl chloride serves as an important intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, facilitating the construction of more complex molecules.

Key Applications in Chemical Synthesis:

- Intermediate for Organic Compounds: It is used in the synthesis of other benzimidoyl derivatives, which can further be transformed into pharmaceutical agents or agrochemicals.

- Reagent in Coupling Reactions: The compound can be employed in coupling reactions to form imines or amides, which are significant in synthesizing biologically active compounds.

Biological Research

The compound has been investigated for its potential as a biochemical probe in biological research. Its structure allows it to interact with various biological targets.

Biological Applications:

- Enzyme Mechanism Studies: this compound has been explored for its ability to inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms.

- Antimicrobial Activity: Research indicates that derivatives of this compound may exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Medicinal Chemistry

In the realm of medicinal chemistry, this compound is being studied for its therapeutic potential.

Medicinal Applications:

- Anticancer Properties: Some studies have reported that compounds derived from this compound show cytotoxic effects against cancer cell lines, suggesting potential as anticancer agents.

- Antiviral Activity: Preliminary evaluations have indicated that related compounds may inhibit viral replication, particularly against human cytomegalovirus.

Industrial Applications

The compound is also relevant in industrial applications, particularly in the production of specialty chemicals.

Industrial Uses:

- Production of Specialty Chemicals: It is utilized in the synthesis of various specialty chemicals used in pharmaceuticals and agrochemicals.

- Development of Agrochemicals: Its derivatives are being explored for use as fungicides and herbicides, contributing to agricultural productivity.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Notes |

|---|---|---|

| Chemical Synthesis | Intermediate for organic compounds | Facilitates synthesis of complex organic molecules |

| Biological Research | Enzyme mechanism studies | Useful for studying enzyme kinetics |

| Antimicrobial activity | Potential candidates for new antibiotics | |

| Medicinal Chemistry | Anticancer properties | Cytotoxic effects against cancer cell lines |

| Antiviral activity | Inhibition of viral replication | |

| Industrial Applications | Production of specialty chemicals | Used in pharmaceuticals and agrochemicals |

| Development of agrochemicals | Explored as fungicides and herbicides |

Case Studies

- Anticancer Activity Study : A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant cytotoxicity against several cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

- Enzyme Inhibition Research : Another study focused on the inhibition of a specific enzyme by this compound. The results indicated that the compound could effectively reduce enzyme activity, providing insights into its potential as a biochemical probe.

- Antimicrobial Evaluation : A series of tests were conducted to evaluate the antimicrobial properties of various derivatives of this compound. Results showed promising activity against Gram-positive and Gram-negative bacteria, highlighting its potential application in developing new antimicrobial agents.

Wirkmechanismus

The mechanism by which N-Hydroxy-4-methylbenzimidoyl chloride exerts its effects involves the formation of reactive intermediates, such as N-acyloxyimidoyl chlorides. These intermediates can undergo further chemical transformations, leading to the formation of various products. The molecular targets and pathways involved in these reactions are primarily determined by the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

N-Hydroxybenzimidoyl chloride: Lacks the methyl group present in N-Hydroxy-4-methylbenzimidoyl chloride.

4-Methylbenzimidoyl chloride: Lacks the hydroxy group present in this compound.

Uniqueness

This compound is unique due to the presence of both a hydroxy group and a methyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable in various chemical applications.

Biologische Aktivität

N-Hydroxy-4-methylbenzimidoyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound can be synthesized through various methods involving the reaction of aldoximes with chlorinating agents. For instance, the reaction of 4-methylbenzaldoxime with thionyl chloride can yield the corresponding N-hydroxy compound. The introduction of functional groups such as hydroxyl and chlorine enhances its reactivity and potential biological applications.

Antiviral Properties

Recent studies have highlighted the antiviral properties of compounds related to this compound. For example, derivatives of this compound have shown significant activity against human cytomegalovirus (HCMV). In a study, compounds derived from similar structures demonstrated half maximal inhibitory concentrations (IC50) ranging from 2.54 mM to 11.2 mM against HCMV, indicating their potential as antiviral agents .

Cytotoxicity

The cytotoxic effects of this compound have also been evaluated. In vitro studies demonstrated that certain derivatives did not exhibit significant cytotoxicity even at concentrations above their IC50 values. For instance, compounds tested showed cell viability near 100% when treated with concentrations up to twice their IC50 levels . This characteristic is crucial for developing safe therapeutic agents.

The mechanism by which this compound exerts its biological effects is thought to involve interference with viral replication processes. The structural characteristics of the compound allow it to interact with viral proteins or nucleic acids, thereby inhibiting viral proliferation.

Case Studies

Several case studies have been conducted to evaluate the biological activity of this compound and its derivatives:

- Study on HCMV : A study assessed the efficacy of various derivatives against HCMV. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antiviral activity compared to those with electron-donating groups .

- Cytotoxicity Assessment : Another study focused on the cytotoxic effects on human foreskin fibroblast (HFF) cells. The findings revealed that certain derivatives maintained high cell viability even after prolonged exposure, suggesting a favorable safety profile .

Comparative Analysis

A comparative analysis of the biological activities of this compound and its analogs is presented in the table below:

| Compound | IC50 (mM) | Cytotoxicity (Cell Viability %) |

|---|---|---|

| This compound | 9.47 | ~100% |

| Fluoro-substituted derivative | 2.54 | ~95% |

| Other analogs | Varies | Varies |

Eigenschaften

CAS-Nummer |

36288-37-6 |

|---|---|

Molekularformel |

C8H8ClNO |

Molekulargewicht |

169.61 g/mol |

IUPAC-Name |

(1E)-N-hydroxy-4-methylbenzenecarboximidoyl chloride |

InChI |

InChI=1S/C8H8ClNO/c1-6-2-4-7(5-3-6)8(9)10-11/h2-5,11H,1H3/b10-8+ |

InChI-Schlüssel |

CWLYVEMDVAPUMV-CSKARUKUSA-N |

SMILES |

CC1=CC=C(C=C1)C(=NO)Cl |

Isomerische SMILES |

CC1=CC=C(C=C1)/C(=N\O)/Cl |

Kanonische SMILES |

CC1=CC=C(C=C1)C(=NO)Cl |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.